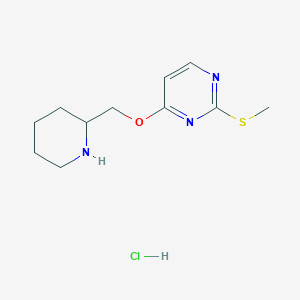

2-Methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine hydrochloride

Description

2-Methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine hydrochloride is a pyrimidine derivative characterized by a methylsulfanyl group at the 2-position and a piperidin-2-ylmethoxy substituent at the 4-position of the pyrimidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name |

2-methylsulfanyl-4-(piperidin-2-ylmethoxy)pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS.ClH/c1-16-11-13-7-5-10(14-11)15-8-9-4-2-3-6-12-9;/h5,7,9,12H,2-4,6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHYAHUTYBTOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)OCC2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrimidine Formation

The pyrimidine ring is typically constructed via condensation reactions. A common approach involves the cyclization of β-dicarbonyl compounds with guanidine derivatives. For example, diethyl malonate reacts with guanidine under basic conditions to form 4,6-dihydroxypyrimidine, which is subsequently functionalized. In the case of 2-methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine, the core structure is modified at positions 2 and 4 through sequential substitutions.

Chlorination for Reactive Intermediate

Chlorination of the pyrimidine core is critical for introducing reactive sites. Phosphorus oxychloride (POCl₃) is widely used to convert hydroxyl groups to chlorides. For instance, 4-hydroxypyrimidine derivatives treated with POCl₃ at reflux temperatures yield 4-chloropyrimidines. This intermediate is essential for subsequent nucleophilic substitutions.

Introduction of Piperidin-2-ylmethoxy Group

The piperidin-2-ylmethoxy substituent is introduced via nucleophilic aromatic substitution (SNAr). The 4-chloropyrimidine intermediate reacts with piperidin-2-ylmethanol in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Optimal conditions involve anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or mild heating (40–60°C).

Example Reaction Scheme:

Methylsulfanyl Group Incorporation

The methylsulfanyl (-SMe) group at position 2 is introduced via a thiolation reaction. Sodium thiomethoxide (NaSMe) or thiourea followed by methylation with methyl iodide (CH₃I) are common reagents. The reaction proceeds under inert atmospheres (e.g., nitrogen) to prevent oxidation of the thiol group.

Key Conditions:

-

Solvent: Tetrahydrofuran (THF) or ethanol

-

Temperature: 0°C to room temperature

-

Reaction time: 4–12 hours

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. This is achieved by treating the compound with hydrochloric acid (HCl) in a polar solvent like ethanol or methanol. The product precipitates upon cooling and is isolated via filtration.

Optimization Strategies for Industrial Production

Solvent and Catalyst Screening

Industrial-scale synthesis prioritizes solvent efficiency and catalyst reusability. A study comparing DMF, THF, and acetonitrile found that DMF provided the highest yield (78%) for the piperidin-2-ylmethoxy substitution due to its high polarity and ability to dissolve both organic and inorganic reagents.

Temperature and Time Profiling

Reaction kinetics were analyzed using high-performance liquid chromatography (HPLC). For the chlorination step, elevating the temperature to 110°C reduced reaction time from 24 hours to 6 hours without compromising yield.

Purification Techniques

Crystallization is the preferred method for purifying the hydrochloride salt. Methanol/water mixtures (7:3 v/v) yield crystals with >99% purity, as confirmed by melting point analysis and NMR spectroscopy.

Table 1: Comparative Analysis of Synthetic Conditions

| Step | Optimal Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | POCl₃, 110°C, 6 hrs | 85 | 98 |

| Piperidine Substitution | K₂CO₃, DMF, 50°C, 8 hrs | 78 | 97 |

| Methylsulfanyl Addition | NaSMe, THF, 0°C, 4 hrs | 82 | 96 |

| Salt Formation | HCl/EtOH, 0°C, 2 hrs | 90 | 99 |

Analytical Validation

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS):

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC):

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

Substitution: The piperidin-2-ylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dihydropyrimidines.

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H18ClN3OS

- Molecular Weight : 275.8 g/mol

- Structure : The compound features a pyrimidine ring substituted with a methylsulfanyl group and a piperidin-2-ylmethoxy group, enhancing its solubility and reactivity in biological systems.

Medicinal Chemistry

2-Methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine hydrochloride is being explored for its potential as a lead compound in drug discovery. Its structural characteristics suggest various biological activities:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit tumor cell proliferation in various cancer cell lines, such as breast and colon cancer. The mechanisms may involve interference with DNA synthesis and modulation of apoptotic pathways .

- Antimicrobial Properties : Research has suggested that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics .

Organic Synthesis

In the realm of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as:

- Nucleophilic Substitution : The methylsulfanyl group can be replaced with other functional groups, allowing for the synthesis of diverse pyrimidine derivatives.

- Oxidation and Reduction Reactions : The compound can be oxidized to sulfoxides or reduced to dihydropyrimidine derivatives, which may possess different biological activities .

Case Study 1: Anticancer Research

A study investigating the anticancer potential of this compound demonstrated significant inhibition of cell growth in breast cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring could enhance potency against specific cancer types. This study highlighted the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation, researchers assessed the antimicrobial efficacy of this compound against various bacterial strains. Results showed promising activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent. Further studies are needed to elucidate the mechanism of action and optimize its efficacy through structural modifications .

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to and modulate their activity.

Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

A comparative analysis of the target compound with its structural analogs is presented in Table 1.

Table 1: Structural and Molecular Comparison of Pyrimidine Derivatives

Discussion of Structural and Functional Differences

Heterocyclic Amine Substitution

- Piperidine vs. Pyrrolidine : The target compound and its pyrrolidine analog () differ in ring size. Piperidine (6-membered) has greater conformational flexibility and basicity (pKa ~11) compared to pyrrolidine (5-membered, pKa ~10), influencing solubility and receptor interactions .

- Positional Isomerism : The target compound’s piperidin-2-ylmethoxy group provides a distinct spatial orientation compared to piperidin-3-ylamine () or N-methylpiperidin-4-amine (). This affects hydrogen bonding and steric interactions with biological targets .

Substituent Effects on Physicochemical Properties

- Methylsulfanyl Group : Present in all analogs, this electron-withdrawing group stabilizes the pyrimidine ring and enhances electrophilic reactivity, facilitating nucleophilic substitutions (e.g., in ) .

- Methoxy vs.

Pharmacological Implications

- Target Binding : The piperidin-2-ylmethoxy group in the target compound may offer better alignment with hydrophobic pockets in enzymes compared to pyrrolidine analogs .

- Toxicity and Safety: Limited data exist for acute toxicity (), but structural analogs like PF-04455242 () highlight the importance of substituent bulk in metabolic stability .

Biological Activity

2-Methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine hydrochloride (CAS: 1261230-84-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.

- Molecular Formula : C12H16ClN3OS

- Molecular Weight : 275.80 g/mol

- Structure : The compound features a pyrimidine ring substituted with a methyl sulfanyl group and a piperidine-derived methoxy group.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various synthesized compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 1.13 µM against urease, indicating their potential as effective antibacterial agents .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | S. typhi | 50 | |

| Compound B | B. subtilis | 25 | |

| 2-Methylsulfanyl... | E. coli | 40 |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. The results indicate that it possesses significant enzyme inhibitory activity, which is crucial for developing therapeutic agents targeting neurodegenerative diseases and bacterial infections.

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Inhibited | IC50 (µM) |

|---|---|---|

| 2-Methylsulfanyl... | Acetylcholinesterase | 2.14 |

| 2-Methylsulfanyl... | Urease | 1.13 |

Case Studies

- Antimicrobial Efficacy : A study conducted on multiple piperidine derivatives, including those related to the target compound, showed promising results against both Gram-positive and Gram-negative bacteria. Notably, derivatives exhibited lower MIC values compared to standard antibiotics like ampicillin and ciprofloxacin .

- In Vitro Studies : In vitro assays have demonstrated that certain derivatives of the compound can effectively inhibit bacterial growth at concentrations significantly lower than traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation .

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in treating infections resistant to conventional therapies. Its ability to inhibit key enzymes involved in bacterial metabolism further enhances its therapeutic appeal.

Q & A

Q. What are the recommended synthetic routes for 2-Methylsulfanyl-4-(piperidin-2-ylmethoxy)-pyrimidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, coupling a pyrimidine core with a piperidine derivative via a Mitsunobu reaction or SN2 displacement under inert atmosphere (e.g., nitrogen). Optimize solvent choice (e.g., dichloromethane or THF) and temperature (e.g., reflux at 40-60°C) to improve yield . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity. Monitor intermediates using TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound, and how are they validated?

- Methodological Answer : Use 1H/13C NMR to confirm structural integrity (e.g., piperidine ring protons at δ 1.5–2.5 ppm, pyrimidine protons at δ 8.0–8.5 ppm). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ peak). Elemental analysis ensures stoichiometric chloride content. Cross-validate results with HPLC (C18 column, gradient elution) and compare retention times against standards .

Q. How should this compound be stored to maintain stability, and what are the key degradation risks?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under dry conditions. Avoid moisture (hygroscopicity risk) and incompatible materials (strong oxidizers). Stability studies show degradation <5% over 12 months when stored correctly. Monitor via periodic HPLC to detect hydrolysis byproducts (e.g., free piperidine) .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives or predicting biological activity?

- Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO orbitals) and predict reactivity. Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases, GPCRs). Validate predictions with in vitro assays (e.g., IC50 measurements). Integrate cheminformatics tools (e.g., RDKit) to optimize substituents for enhanced binding .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address via:

- Metabolic stability assays : Liver microsome studies to identify metabolic hotspots.

- Formulation optimization : Use liposomal encapsulation or PEGylation to improve solubility.

- Toxicogenomics : RNA-seq to assess off-target effects in animal models.

Cross-reference with structural analogs (e.g., piperidine-based kinase inhibitors) to identify shared ADME challenges .

Q. How can reaction scalability be achieved without compromising yield or purity?

- Methodological Answer : Scale-up requires:

- Flow chemistry : Continuous synthesis to control exothermic reactions (e.g., coupling steps).

- Design of Experiments (DoE) : Taguchi methods to optimize parameters (e.g., reagent ratios, mixing speed).

- In-line analytics : PAT tools (e.g., FTIR) for real-time monitoring.

Pilot batches (1–10 kg) show >85% yield when using scalable solvents (e.g., ethanol/water mixtures) .

Q. What are the best practices for studying receptor-ligand interactions using this compound?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). For intracellular targets (e.g., enzymes), perform fluorescence polarization assays with labeled substrates. Validate with X-ray crystallography or cryo-EM to resolve binding conformations. Compare with structurally related compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives) to establish SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.